molecular formula C14H18ClF2N3 B12350088 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine CAS No. 1856058-84-8

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12350088
CAS No.: 1856058-84-8
M. Wt: 301.76 g/mol
InChI Key: KMWDFZABXFMDKW-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a difluorophenyl group and a pyrazolylmethylamine moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the difluorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.

    1-(2,6-Difluorophenyl)-3-methyl-1H-pyrazol-4-yl)methyl-2’-fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran: Contains a spirocyclic structure.

Uniqueness

1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both difluorophenyl and pyrazolylmethylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1856058-84-8

Molecular Formula

C14H18ClF2N3

Molecular Weight

301.76 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H17F2N3.ClH/c1-2-7-19-13(5-6-18-19)10-17-9-11-8-12(15)3-4-14(11)16;/h3-6,8,17H,2,7,9-10H2,1H3;1H

InChI Key

KMWDFZABXFMDKW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

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